5-Androstenetriol
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Overview
Description
5-Androstenetriol: is a steroid produced in the adrenal glands as a metabolite of dehydroepiandrosterone (DHEA). It is known for its potential therapeutic effects, including immune modulation and radioprotection . The compound is also referred to as androst-5-ene-3β,7β,17β-triol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Androstenetriol typically involves the hydroxylation of dehydroepiandrosterone (DHEA)This can be achieved through various chemical reactions, including oxidation and reduction reactions .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reagents to facilitate the hydroxylation reactions .
Chemical Reactions Analysis
Types of Reactions: 5-Androstenetriol undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms to the molecule.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: 5-Androstenetriol is used as a precursor in the synthesis of various steroidal compounds.
Biology: In biological research, this compound is studied for its role in modulating the immune system. It has been shown to enhance the production of cytokines and stimulate the proliferation of immune cells .
Medicine: The compound has potential therapeutic applications in treating radiation-induced damage. It has been found to reduce radiation-induced lethality and promote hematopoietic recovery in animal models .
Industry: this compound is used in the development of radioprotective drugs. Its ability to mitigate the effects of ionizing radiation makes it a valuable compound in the pharmaceutical industry .
Mechanism of Action
Comparison with Similar Compounds
Dehydroepiandrosterone (DHEA): A precursor to 5-Androstenetriol, known for its role in steroidogenesis and immune modulation.
Androstenediol: Another metabolite of DHEA, with similar immune-modulating and radioprotective properties.
Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities. Its ability to modulate the immune system and provide radioprotection makes it a valuable compound for therapeutic applications .
Properties
CAS No. |
4150-30-5 |
---|---|
Molecular Formula |
C19H30O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(3S,8R,9S,10R,13S,14S,16R,17R)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol |
InChI |
InChI=1S/C19H30O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h3,12-17,20-22H,4-10H2,1-2H3/t12-,13+,14-,15-,16+,17-,18-,19-/m0/s1 |
InChI Key |
GUGSXATYPSGVAY-DHKQUUGRSA-N |
SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC(C4O)O)C)O |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H]([C@@H]4O)O)C)O |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC(C4O)O)C)O |
Key on ui other cas no. |
4150-30-5 |
physical_description |
Solid |
Synonyms |
5-androstene-3 beta,16 alpha,17 beta-triol 5-androstene-3,16,17-triol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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